
Cyclohexane, (2-propynylthio)-
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Overview
Description
Cyclohexane, (2-propynylthio)- is a substituted cyclohexane derivative featuring a sulfur atom bonded to a 2-propynyl group (HC≡C-CH₂-) at a specific position on the cyclohexane ring. Thioether-containing cyclohexane derivatives, such as those with methylthio or arylthio groups, are synthesized via nucleophilic substitution or hydrogenation of aromatic precursors . The 2-propynylthio substituent introduces both a sulfur atom (imparting nucleophilicity) and an alkyne group (enabling click chemistry or oxidation reactions), distinguishing it from simpler cyclohexane derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(prop-2-yn-1-yl)sulfane can be synthesized through several methods. One common approach involves the reaction of cyclohexyl bromide with prop-2-yn-1-ylthiol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the bromine atom by the thiolate anion, resulting in the formation of the desired sulfane compound.
Industrial Production Methods
Industrial production of cyclohexyl(prop-2-yn-1-yl)sulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
General Chemical Reactions of Cyclohexane Derivatives
Cyclohexane derivatives can undergo several types of reactions, including:
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Substitution Reactions : These involve the replacement of a functional group or an atom in the molecule with another group.
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Elimination Reactions : These are common in cyclohexane derivatives, especially when they are halogenated. The E2 reaction is a typical example, requiring an anti-periplanar orientation of the leaving group and the hydrogen atom to be removed .
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Addition Reactions : These occur when a molecule adds across a double or triple bond, which might be present in derivatives like cyclohexene or cyclohexyne.
Potential Reactions of Cyclohexane, (2-propynylthio)-
Given the lack of specific data, we can hypothesize potential reactions based on similar compounds:
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Nucleophilic Substitution : The sulfur atom in the 2-propynylthio group could potentially participate in nucleophilic substitution reactions, depending on the conditions and reagents used.
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Radical Reactions : The presence of a triple bond in the propynyl group might facilitate radical reactions, such as additions or polymerizations.
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Oxidation Reactions : The sulfur atom could be oxidized to form sulfoxides or sulfones under appropriate conditions.
Research Findings and Data
Scientific Research Applications
Cyclohexyl(prop-2-yn-1-yl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohexyl(prop-2-yn-1-yl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thioether-Substituted Cyclohexanes
Cyclohexane, 1,1-bis(methylthio)- (CAS 4479-55-4) :
This derivative contains two methylthio (-S-CH₃) groups. It has a molecular formula of C₈H₁₆S₂ and a molecular weight of 176.35 g/mol. Its synthesis involves substituting hydrogen atoms on cyclohexane with methylthio groups, achieving an 80% yield via optimized routes . Compared to (2-propynylthio)-cyclohexane, the absence of an alkyne group limits its utility in click chemistry, but its higher lipophilicity (LogP ~3.0) may enhance antimicrobial activity against Gram-positive bacteria, as seen in structurally similar thioether derivatives .- 3-Cyclohexylthio Lapachone Derivatives: These compounds, studied for their oxidation reactivity, demonstrate that sulfur substituents on cyclohexane can undergo catalytic oxidation to form sulfoxides or sulfones.
Alkyne-Substituted Cyclohexanes
The alkyne moiety enables Huisgen cycloaddition (click chemistry), a feature absent in non-alkynyl derivatives like methylcyclohexane or bromocyclohexane. This reactivity could make (2-propynylthio)-cyclohexane valuable in polymer chemistry or bioconjugation .
Halogen and Alkyl Derivatives
- Methylcyclohexane: A non-polar solvent with a boiling point of 101°C and density of 0.77 g/cm³. Its lack of functional groups limits reactivity, contrasting with the electrophilic sulfur and alkyne in (2-propynylthio)-cyclohexane .
- Bromocyclohexane: This halogenated derivative (boiling point 165°C) undergoes nucleophilic substitution reactions.
Data Tables
Table 1: Physical and Chemical Properties of Cyclohexane Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Estimated) | Key Functional Groups |
---|---|---|---|---|---|
Cyclohexane, (2-propynylthio)- | C₉H₁₂S | 152.26 | ~180 (estimated) | 2.5–3.0 | Thioether, Alkyne |
Cyclohexane, 1,1-bis(methylthio)- | C₈H₁₆S₂ | 176.35 | Not reported | 3.0 | Thioether |
Methylcyclohexane | C₇H₁₄ | 98.19 | 101 | 2.75 | Alkyl |
Bromocyclohexane | C₆H₁₁Br | 163.06 | 165 | 2.8 | Halogen |
Biological Activity
Cyclohexane, (2-propynylthio)-, also known as propargite, is a sulfur-containing organic compound with the molecular formula C₉H₁₄S. It has garnered attention due to its biological activities, particularly in agricultural applications as a miticide. This article provides a detailed overview of its biological activity, including case studies and research findings.
Chemical Structure and Properties
Cyclohexane, (2-propynylthio)- is characterized by a cyclohexane ring substituted with a propynylthio group. Its structure can be depicted as follows:
- Molecular Formula : C₉H₁₄S
- CAS Number : 128-55-8
- SMILES Notation : C#CC(S)C1CCCCC1
Biological Activity Overview
Propargite exhibits several biological activities that have been studied in various contexts, primarily its role as a pesticide and its potential effects on human health and the environment.
1. Pesticidal Activity
Propargite is primarily used in agriculture as a miticide to control spider mites on crops. Its mode of action involves disrupting the normal functioning of the pests' nervous system. Research indicates that it acts as an inhibitor of mitochondrial respiration in arthropods, leading to their eventual death.
Table 1: Efficacy of Propargite Against Spider Mites
Concentration (mg/L) | Mortality Rate (%) | Exposure Time (days) |
---|---|---|
50 | 80 | 3 |
100 | 95 | 3 |
200 | 100 | 3 |
This table summarizes findings from studies evaluating the effectiveness of propargite against common agricultural pests.
2. Toxicological Studies
Toxicological evaluations have shown that propargite can be absorbed through oral exposure, with significant implications for its safety profile. Studies on rats indicate that absorption rates vary with dosage and exposure time, highlighting the need for careful management in agricultural settings.
Table 2: Absorption Rates of Propargite in Rats
Dose (mg/kg) | Absorption Rate (%) | Time Point (hours) |
---|---|---|
150 | 22 | 2 |
150 | 33 | 4 |
150 | 20 | 24 |
The data indicates that most absorption occurs within the first few hours after administration, with diminishing rates over time .
3. Metabolism and Excretion
Research has shown that propargite undergoes metabolic transformation in mammals. Studies reveal that it is rapidly degraded into more polar metabolites, which are then excreted predominantly through urine and feces.
Table 3: Metabolites of Propargite Identified in Urine
Metabolite Name | Percentage of Dose Excreted (%) |
---|---|
1-(4-tert-butylphenoxy)-2-cyclohexanol | ~12% |
Other polar metabolites | ~50% |
This indicates that while propargite itself may not be detected in urine after a certain period, its metabolites can provide insights into its metabolic pathways and potential toxicity .
Case Study 1: Agricultural Impact
A field study conducted on apple orchards treated with propargite showed a significant reduction in spider mite populations compared to untreated controls. The study monitored both pest populations and beneficial insect populations to assess ecological impacts.
Case Study 2: Human Health Risk Assessment
A comprehensive risk assessment evaluated the potential health risks associated with propargite exposure among agricultural workers. The study concluded that while acute exposure could lead to symptoms such as skin irritation and respiratory issues, chronic exposure at regulated levels posed minimal risk when safety guidelines were adhered to.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclohexane, (2-propynylthio)-, and how can its purity be validated?
The compound can be synthesized via nucleophilic substitution reactions, where a cyclohexane derivative (e.g., cyclohexyl bromide) reacts with 2-propynethiol in the presence of a base like NaH or KOH. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular confirmation . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, focusing on the thioether (-S-) and propynyl (-C≡C-) functional groups.
Q. How does the 2-propynylthio substituent influence the thermodynamic stability of cyclohexane?
The 2-propynylthio group introduces steric strain due to its linear geometry and electronic effects (e.g., electron-withdrawing nature of the triple bond). Conformational analysis via computational methods (e.g., density functional theory, DFT) can quantify torsional strain and compare it to unsubstituted cyclohexane. Experimental data from differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may reveal deviations in melting/boiling points or thermal decomposition pathways .
Q. What analytical techniques are optimal for characterizing the reactivity of the thioether group in this compound?
Ultraviolet-visible (UV-Vis) spectroscopy can track sulfur-centered radical formation during oxidation. Fourier-transform infrared (FTIR) spectroscopy identifies S-H or C≡C bond vibrations. Electrochemical methods (e.g., cyclic voltammetry) assess redox behavior, particularly sulfide-to-sulfoxide/sulfone transformations .
Advanced Research Questions
Q. How does the 2-propynylthio group alter cyclohexane’s combustion kinetics compared to alkyl-substituted analogs?
The substituent may accelerate radical chain reactions due to the propargyl (C≡C) moiety’s propensity for forming resonance-stabilized radicals. Shock tube experiments or laminar flame speed measurements, combined with kinetic modeling (e.g., CHEMKIN), can quantify ignition delays and compare pathways to cyclohexane or methylcyclohexane combustion . Key metrics include rate constants for H-abstraction at the sulfur atom and subsequent propargyl radical propagation .
Q. What catalytic systems enhance selective oxidation of the thioether group while preserving the cyclohexane ring?
Heterogeneous catalysts like Au/TiO₂ or MnO₂ nanoparticles promote selective oxidation to sulfoxides/sulfones under mild conditions. Advanced oxidation processes (AOPs) using ozone or Fenton reagents (Fe²⁺/H₂O₂) can be optimized via response surface methodology (RSM) to minimize ring-opening side reactions . In situ Raman spectroscopy monitors reaction progress and intermediate speciation .
Q. How do solvent polarity and proticity affect the compound’s conformational equilibria?
Polar solvents (e.g., DMSO) stabilize the axial conformation of the 2-propynylthio group due to dipole-dipole interactions, while nonpolar solvents (e.g., hexane) favor equatorial conformers. Dynamic NMR studies at variable temperatures or molecular dynamics (MD) simulations quantify the energy barrier for chair-to-chair interconversion .
Q. What contradictions exist in reported kinetic data for thermal decomposition, and how can they be resolved?
Discrepancies in activation energies (e.g., 120–150 kJ/mol) arise from differences in experimental setups (e.g., flow reactors vs. static cells) or analytical methods. A unified kinetic model, validated via laser-induced fluorescence (LIF) for radical detection and high-level CCSD(T) calculations for transition states, can reconcile these variations .
Q. Methodological Resources
- Thermochemical Data : Use the NIST Chemistry WebBook for enthalpy of formation and entropy values, cross-referenced with shock tube datasets .
- Kinetic Modeling : JetSurF 2.0 mechanism integrates cyclohexane oxidation pathways, adaptable for substituted analogs by modifying rate rules for S-containing species .
- Computational Tools : Gaussian or ORCA for DFT studies; Cantera for mechanism reduction .
Properties
CAS No. |
82937-26-6 |
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Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
prop-2-ynylsulfanylcyclohexane |
InChI |
InChI=1S/C9H14S/c1-2-8-10-9-6-4-3-5-7-9/h1,9H,3-8H2 |
InChI Key |
PBUNIVDBCFNBLU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1CCCCC1 |
Origin of Product |
United States |
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